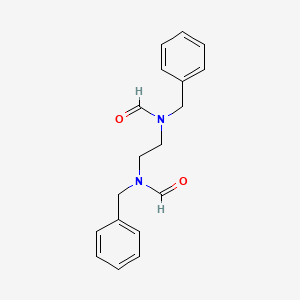![molecular formula C7H6N2 B14722966 2H-Pyrrolo[2,3-C]pyridine CAS No. 13367-51-6](/img/structure/B14722966.png)
2H-Pyrrolo[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolopyridine core . Another approach involves the annulation of the pyridine ring in the final step of the synthesis, often using the Pictet-Spengler reaction accompanied by cyclization and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of transition metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as oxone and hydrogen peroxide are commonly used under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated derivatives of this compound can be used in substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2H-Pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-C]pyridine can be compared to other similar compounds, such as:
Pyrrolo[3,4-C]pyridine: This isomer has a different arrangement of nitrogen atoms and exhibits distinct biological activities.
Pyrrolo[2,3-D]pyrimidine: Another related compound with a pyrimidine ring fused to a pyrrole ring, known for its kinase inhibitory activity.
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and diverse applications in research and industry.
Properties
CAS No. |
13367-51-6 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-3,5H,4H2 |
InChI Key |
CYCJZBUUSQBJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CN=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)



![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)


![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)


